Dibutyl dithiophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

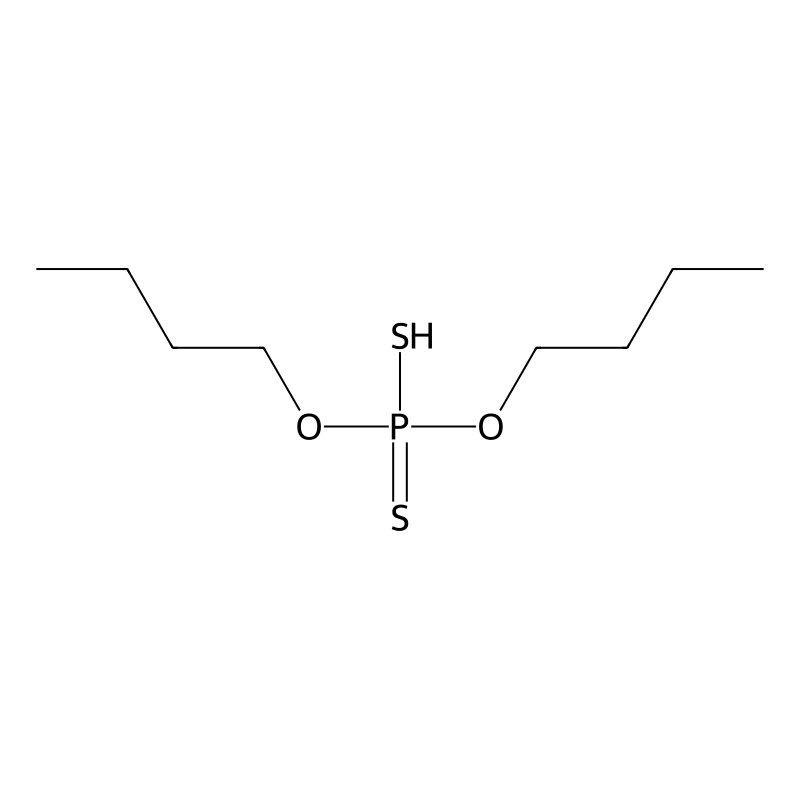

Dibutyl dithiophosphate is an organophosphorus compound characterized by the presence of two butyl groups and a dithiophosphate functional group. Its chemical structure can be represented as . This compound is notable for its role in mineral processing, particularly in the flotation of sulfide ores, where it acts as a collector to enhance the separation of valuable minerals from gangue materials. The compound has garnered attention due to its effectiveness in various applications, including its potential environmental impacts and biological activity.

Dibutyl dithiophosphate undergoes hydrolysis, releasing hydrogen sulfide and phosphoric acid as products. The hydrolysis reaction can be described as follows:

Studies have shown that the hydrolysis follows pseudo-first-order kinetics, with the rate of reaction being influenced by temperature and concentration . The initial step involves the release of hydrogen sulfide, which can be monitored using techniques like NMR spectroscopy .

The biological activity of dibutyl dithiophosphate is an area of interest due to its potential effects on both human health and environmental systems. Research indicates that compounds in this class may exhibit cytotoxicity and can interact with biological membranes, potentially leading to toxicological effects. For instance, studies have shown that dibutyl dithiophosphate can influence cellular processes and may have implications for environmental toxicity assessments .

Dibutyl dithiophosphate can be synthesized through several methods, typically involving the reaction of phosphorus pentasulfide with butanol. A common synthesis route includes:

- Mixing phosphorus pentasulfide with butanol at elevated temperatures.

- Allowing the reaction to proceed under controlled conditions to ensure complete conversion.

- Isolating the product through distillation or crystallization techniques.

Alternative methods involve using various alcohols and adjusting reaction conditions to optimize yield and purity .

Dibutyl dithiophosphate is primarily used in mineral processing as a flotation collector for sulfide minerals, particularly copper and lead ores. Its effectiveness in enhancing flotation performance makes it a valuable reagent in the mining industry. Additionally, it has applications in:

- Agriculture: As a component in formulations for pest control.

- Chemical Manufacturing: In the production of other organophosphorus compounds.

- Environmental Remediation: Due to its ability to interact with heavy metals and other pollutants .

Interaction studies have highlighted the adsorption behaviors of dibutyl dithiophosphate on mineral surfaces such as chalcopyrite. These studies demonstrate how dibutyl dithiophosphate interacts with mineral surfaces at a molecular level, influencing flotation efficiency and selectivity . The adsorption characteristics are crucial for understanding how to optimize its use in mineral processing.

Dibutyl dithiophosphate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ammonium dibutyl dithiophosphate | Contains ammonium ion; similar functional group | Enhanced solubility in water; used in flotation |

| Sodium diisobutyl dithiophosphinate | Sodium salt form; two isobutyl groups | More effective in certain flotation scenarios |

| Dodecyl dithiophosphate | Longer alkyl chain (dodecyl) | Increased hydrophobicity; used in surfactants |

Dibutyl dithiophosphate is unique due to its specific balance between hydrophobicity and reactivity, making it particularly effective for certain types of ore flotation while maintaining stability under various conditions .

Phosphorus Pentasulfide-Alcohol Condensation Reactions

Dibutyl dithiophosphate represents an important organophosphorus compound characterized by the presence of two butyl groups and a dithiophosphate functional group [1]. The traditional and most widely employed method for synthesizing dibutyl dithiophosphate involves the direct condensation reaction between phosphorus pentasulfide (P₄S₁₀) and butanol . This reaction pathway has been extensively studied and optimized over decades, establishing it as the foundation for industrial and laboratory-scale production of dibutyl dithiophosphate1.

The general reaction mechanism involves nucleophilic attack by the alcohol oxygen on the phosphorus atom of phosphorus pentasulfide, followed by rearrangement and elimination of hydrogen sulfide [4]. The reaction can be represented by the following equation:

P₄S₁₀ + 8 C₄H₉OH → 4 [(C₄H₉O)₂PS₂H] + 2 H₂S

The reaction conditions for this condensation process significantly influence the yield and purity of the final product . Typical reaction parameters include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 70-90°C | Higher temperatures accelerate reaction but may cause side reactions |

| Reaction Time | 2.5-16 hours | Longer times improve conversion but may degrade product |

| Molar Ratio (Alcohol:P₄S₁₀) | 4:1 to 4.5:1 | Excess alcohol improves yield and purity |

| Solvent | Toluene or solvent-free | Affects reaction rate and product isolation |

| Catalyst | Pyridine (0.05-0.2% w/w) | Enhances reaction rate and selectivity |

The reaction typically proceeds with the formation of dibutyl dithiophosphoric acid as an intermediate, which is subsequently converted to the corresponding salt form through neutralization with an appropriate base1. The potassium salt is commonly prepared due to its stability, although triethylamine salts are sometimes preferred when solubility issues arise [1].

Research has demonstrated that the nature of the alcohol significantly impacts the reaction kinetics and product stability [1]. When using n-butanol, the reaction proceeds smoothly at temperatures around 85-90°C, yielding dibutyl dithiophosphate with yields ranging from 66-93% [1]. However, when employing more sterically hindered alcohols such as tert-butanol, lower reaction temperatures (approximately 45°C) are necessary to prevent the formation of undesired side products1.

The phosphorus pentasulfide-alcohol condensation reaction represents a versatile and efficient approach for synthesizing dibutyl dithiophosphate, offering several advantages including relatively simple reaction conditions, high atom economy, and scalability for industrial applications.

Alkylation Techniques for Butyl Group Incorporation

An alternative approach to synthesizing dibutyl dithiophosphate involves alkylation techniques that incorporate butyl groups onto a dithiophosphate core structure [10]. These methods typically utilize various alkylating agents and can proceed through different mechanistic pathways depending on the specific reagents and conditions employed5.

One common alkylation strategy involves the reaction of a dithiophosphate anion with butyl halides or other suitable alkylating agents [10]. The dithiophosphate anion serves as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form the desired carbon-oxygen bond [10]. This approach allows for selective incorporation of butyl groups into the dithiophosphate structure [5].

The alkylation reaction can be represented as:

M⁺[PS₂O]⁻ + 2 C₄H₉X → (C₄H₉O)₂PS₂⁻ + 2 MX

Where M⁺ represents a metal cation or other counterion, and X represents a leaving group such as bromide or chloride [10].

Several factors influence the efficiency and selectivity of the alkylation process:

Nature of the alkylating agent: Butyl bromide and butyl iodide typically show higher reactivity compared to butyl chloride, but the choice may depend on cost considerations and specific reaction requirements10.

Reaction medium: Polar aprotic solvents such as acetonitrile, dimethylformamide, or acetone often facilitate the alkylation process by stabilizing the charged intermediates10.

Temperature and reaction time: These parameters must be carefully controlled to maximize yield while minimizing side reactions such as elimination or rearrangement [10].

Catalyst selection: Various catalysts, including phase-transfer catalysts, can enhance the reaction rate and selectivity in alkylation processes [5].

Research has shown that selective alkylation can be achieved by controlling the reaction conditions, particularly the stoichiometry of reagents and the reaction temperature [16]. For instance, using a large excess of the alkylating agent and relatively mild reaction conditions can suppress the formation of dialkylated products5.

The alkylation approach offers certain advantages over the direct phosphorus pentasulfide-alcohol condensation method, particularly in terms of regioselectivity and the ability to incorporate different alkyl groups into the dithiophosphate structure [10]. However, it typically requires multiple steps and may involve more expensive reagents, making it less economically viable for large-scale production5.

Advanced Synthesis Protocols

One-Pot Synthesis Strategies

One-pot synthesis strategies represent an important advancement in the preparation of dibutyl dithiophosphate, offering significant advantages in terms of efficiency, atom economy, and environmental impact [9]. These approaches aim to combine multiple reaction steps in a single vessel without the need for isolation and purification of intermediates9.

For dibutyl dithiophosphate synthesis, several one-pot methodologies have been developed and optimized6. A particularly effective approach involves the sequential reaction of phosphorus pentasulfide with butanol, followed by in situ neutralization to form the desired salt [6]. This methodology eliminates the need to isolate the intermediate dithiophosphoric acid, which can be unstable and prone to decomposition1.

A typical one-pot synthesis protocol for dibutyl dithiophosphate involves the following steps:

Reaction of phosphorus pentasulfide with butanol in an appropriate solvent (typically toluene) at 70-90°C to form dibutyl dithiophosphoric acid12.

In situ neutralization with an appropriate base (potassium hydroxide, sodium hydroxide, or triethylamine) to form the corresponding salt1.

Filtration to remove any unreacted phosphorus pentasulfide or insoluble byproducts [12].

Solvent removal and product isolation through crystallization or precipitation12.

The one-pot approach offers several significant advantages:

| Advantage | Description |

|---|---|

| Improved yield | Minimizes losses associated with multiple isolation steps |

| Enhanced efficiency | Reduces overall reaction time and resource consumption |

| Reduced waste | Decreases solvent usage and waste generation |

| Simplified process | Fewer unit operations and handling steps |

| Scalability | More amenable to industrial-scale production |

Research has demonstrated that careful optimization of reaction parameters is crucial for successful one-pot synthesis of dibutyl dithiophosphate [19]. Key factors include the order of reagent addition, temperature control during different reaction stages, and the timing of neutralization6.

For instance, a study reported that adding phosphorus pentasulfide to a mixture of butanol and toluene at 60°C, followed by heating to 90°C for 2.5 hours, and subsequent neutralization with potassium hydroxide resulted in dibutyl dithiophosphate with yields exceeding 90%12. This approach significantly reduced the overall process time compared to traditional multi-step methods [19].

Another innovative one-pot strategy involves the use of catalytic amounts of pyridine (0.2 g per 400 g of butanol) to enhance the reaction rate and selectivity [12]. This modification allows for lower reaction temperatures (around 90°C) and shorter reaction times (2.5 hours), resulting in high-purity dibutyl dithiophosphate with minimal formation of side products12.

The development of efficient one-pot synthesis protocols for dibutyl dithiophosphate represents a significant advancement in synthetic methodology, aligning with the principles of green chemistry by reducing waste generation and improving overall process efficiency9.

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical approaches represent cutting-edge methodologies for the synthesis of dibutyl dithiophosphate, offering significant environmental and economic advantages over traditional solution-based methods13. These techniques utilize mechanical energy, typically through grinding or milling, to facilitate chemical reactions without the need for organic solvents13.

The mechanochemical synthesis of dibutyl dithiophosphate typically involves the direct reaction of phosphorus pentasulfide with butanol under solvent-free conditions7. The reaction is driven by mechanical energy provided through ball milling or other grinding techniques, which promotes intimate mixing of the reactants and overcomes energy barriers through localized heating and pressure at contact points13.

A typical mechanochemical protocol involves:

Combining phosphorus pentasulfide and butanol in a stoichiometric ratio (typically 1:4) in a suitable milling vessel equipped with milling balls7.

Subjecting the mixture to high-energy ball milling for a specified duration (typically 5-30 minutes)7.

Adding a base (such as potassium hydroxide) directly to the milling vessel to neutralize the formed dithiophosphoric acid [7].

Continuing milling for an additional period to ensure complete reaction and formation of the desired salt13.

The mechanochemical approach offers several distinct advantages for the synthesis of dibutyl dithiophosphate:

Environmental benefits: The elimination of organic solvents significantly reduces waste generation and environmental impact13.

Enhanced efficiency: Reactions typically proceed much faster under mechanochemical conditions compared to solution-based methods, with complete conversion often achieved within minutes rather than hours7.

Improved atom economy: Mechanochemical reactions often proceed with quantitative yields and minimal byproduct formation, approaching 100% atom efficiency in some cases7.

Simplified processing: The solvent-free nature eliminates the need for solvent removal and simplifies product isolation [13].

Energy efficiency: Mechanochemical processes typically require less energy input compared to conventional heating methods7.

Research has demonstrated that the mechanochemical synthesis of dithiophosphate compounds can achieve yields exceeding 98% with reaction times of less than 5 minutes [7]. This represents a dramatic improvement over traditional solution-based methods that often require several hours of heating1.

A particularly noteworthy aspect of mechanochemical synthesis is its scalability [14]. While laboratory-scale mechanochemical reactions are typically conducted using small ball mills, the technology can be scaled up using industrial-scale milling equipment13. Studies have demonstrated successful scaling of mechanochemical syntheses across two orders of magnitude without significant loss of efficiency or yield [14].

Physical Description

XLogP3

Related CAS

3549-51-7 (potassium salt)

36245-44-0 (hydrochloride salt)

6990-43-8 (zinc salt)

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

2253-44-3

Wikipedia

General Manufacturing Information

Phosphorodithioic acid, O,O-dibutyl ester: ACTIVE